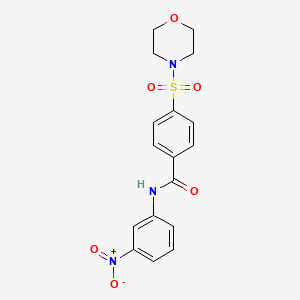
4-(morpholinosulfonyl)-N-(3-nitrophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(morpholinosulfonyl)-N-(3-nitrophenyl)benzamide, also known as MSNB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MSNB is a benzamide derivative that has a morpholinosulfonyl group and a nitrophenyl group attached to its benzene ring. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Wissenschaftliche Forschungsanwendungen
Structural Characterization and Synthesis Methods
Structural Analysis and Hydrogen Bonding : The benzamide molecule of a related compound was found to contain a morpholinone ring in a twist-boat conformation, fused to a benzene ring linked to a nitrobenzamide system. This structure is stabilized by intra- and intermolecular hydrogen bonds, highlighting the significance of molecular interactions in determining the stability and reactivity of such compounds (Huai‐Lin Pang et al., 2006).
Synthesis and Antidepressant Properties : Another study detailed the synthesis of an antidepressant via interaction of a chloro-N-benzamide with morpholine, demonstrating the process and highlighting the potential for creating compounds with significant pharmacological activity (N. S. Donskaya et al., 2004).
Application in Antifungal Agents : N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, involving morpholinothiocarbonyl benzamide, were synthesized and characterized for antifungal activity. This research shows the potential use of these compounds in combating plant diseases caused by fungal pathogens (Zhou Weiqun et al., 2005).
Gefitinib Synthesis : The transformation of a morpholinopropoxy-nitrobenzonitrile into gefitinib, a cancer treatment drug, was achieved through a series of reactions, showcasing the versatility of morpholinyl compounds in synthesizing biologically active molecules (Bo Jin et al., 2005).
Radiolabelling for Imaging : A study on the radiolabelling of a morpholinoethyl benzamide with iodine isotopes emphasized the compound's potential application in diagnostic imaging, providing insights into the versatile use of benzamides in medical research (C. Tsopelas, 1999).
Applications in Pharmacology and Chemistry
- Gastroprokinetic Agents : Several benzamide derivatives, including morpholinylmethyl benzamides, have been evaluated for their gastrokinetic activity, showing potential as treatments for gastrointestinal disorders (S. Kato et al., 1992).
- Cyanide Detection : N-nitrophenyl benzamide derivatives have been developed as chemosensors for cyanide in aqueous environments, utilizing the cyanide's affinity toward acyl carbonyl carbon for detection purposes (Yue Sun et al., 2009).
Eigenschaften
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(3-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6S/c21-17(18-14-2-1-3-15(12-14)20(22)23)13-4-6-16(7-5-13)27(24,25)19-8-10-26-11-9-19/h1-7,12H,8-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCLRRXDZGBVKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[({[3-(trifluoromethyl)benzyl]oxy}amino)methylene]-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide](/img/structure/B2805317.png)

![N-(4-acetylphenyl)-2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2805320.png)

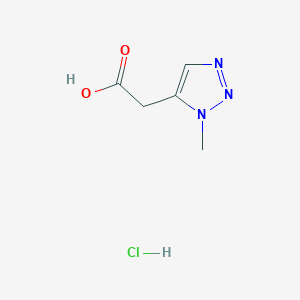
![N,N-dimethyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2805326.png)
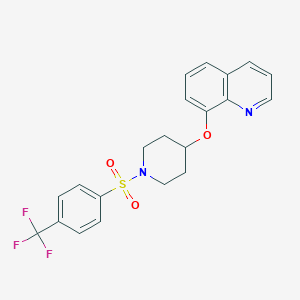
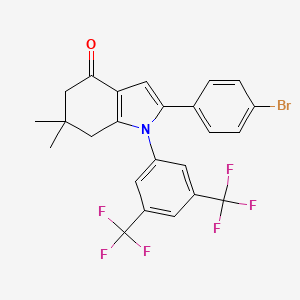
![6-chloro-N-{[3-(morpholin-4-yl)thiolan-3-yl]methyl}pyridine-3-carboxamide](/img/structure/B2805330.png)
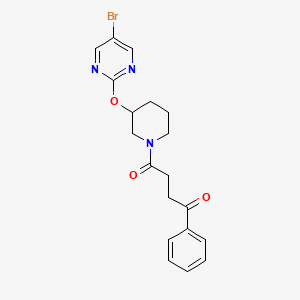

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B2805336.png)

![N-(3-chloro-4-methoxyphenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2805338.png)